molecular formula C17H13ClN2O B2581589 (E)-3-(4-chlorostyryl)-1-methylquinoxalin-2(1H)-one CAS No. 93585-06-9

(E)-3-(4-chlorostyryl)-1-methylquinoxalin-2(1H)-one

Cat. No.: B2581589
CAS No.: 93585-06-9
M. Wt: 296.75
InChI Key: IRASPZWPTKAQPP-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(4-chlorostyryl)-1-methylquinoxalin-2(1H)-one is a useful research compound. Its molecular formula is C17H13ClN2O and its molecular weight is 296.75. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Quinoxaline derivatives have been explored for their potential antimicrobial properties. Singh et al. (2010) synthesized various quinoxaline derivatives, including those with ether linkages attached to a benzene ring possessing aldehyde or a free amino group. These compounds were tested for their antimicrobial activity, demonstrating the versatility of quinoxaline derivatives in drug development for treating infections (Singh, Kumar Deivedi, Hashim, & Singhal, 2010).

Anticancer Applications

Abad et al. (2021) explored the synthesis of a novel isoxazolequinoxaline derivative, which showed promise as an anticancer drug. The study included synthesis, crystal structure, and docking studies predicting the anti-cancer activity of the molecule against human proteins. This research highlights the potential of quinoxaline derivatives in developing new therapeutic agents for cancer treatment (Abad et al., 2021).

Cholinesterase Inhibition for Alzheimer's Disease

Mahajan et al. (2020) reported on the synthesis of styrylquinoxalin-2(1H)-ones (SQs) and evaluated them for in vitro cholinesterase inhibition. One compound displayed a mixed type of inhibition of acetylcholinesterase, suggesting a new chemotype for cholinesterase inhibition, potentially useful in finding treatments for Alzheimer's disease (Mahajan, Slathia, Nuthakki, Bharate, & Kapoor, 2020).

Material Science Applications

Quinoxaline derivatives have also found applications in material sciences. Yamamoto and Etori (1995) investigated polyquinones with π-conjugation systems along their main chains, prepared by organometallic dehalogenation polycondensation. These materials exhibit interesting redox behavior and optical properties, highlighting the potential of quinoxaline derivatives in developing new materials for various applications (Yamamoto & Etori, 1995).

Properties

IUPAC Name

3-[(E)-2-(4-chlorophenyl)ethenyl]-1-methylquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O/c1-20-16-5-3-2-4-14(16)19-15(17(20)21)11-8-12-6-9-13(18)10-7-12/h2-11H,1H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRASPZWPTKAQPP-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C(C1=O)C=CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2N=C(C1=O)/C=C/C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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